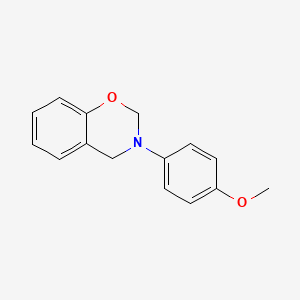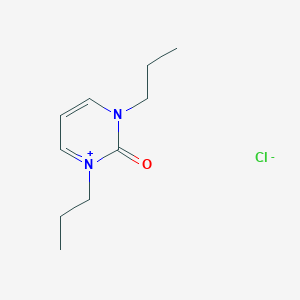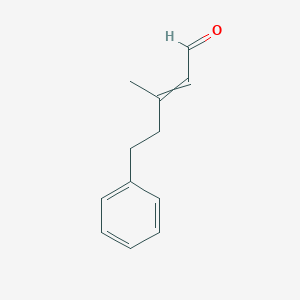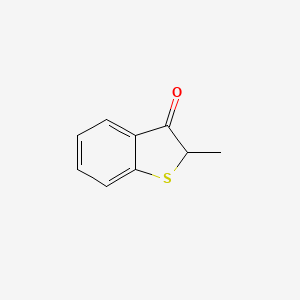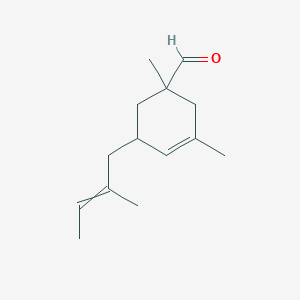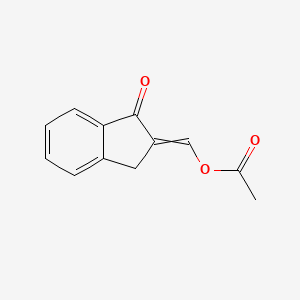
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is a chemical compound with a unique structure that includes an indene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate typically involves the reaction of indanone derivatives with acetic anhydride under acidic or basic conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like sodium azide (NaN₃) or halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the formation of various derivatives that are useful in synthetic chemistry .
Biology and Medicine
It has been studied for its anti-inflammatory and antifungal properties . Researchers are exploring its use in drug development for treating various diseases .
Industry
In the materials science field, this compound is used in the production of polymers and other advanced materials. Its unique chemical properties make it suitable for creating materials with specific characteristics .
Wirkmechanismus
The mechanism of action of (1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit certain enzymes, leading to reduced inflammation or fungal growth . Its molecular structure allows it to fit into specific binding sites, disrupting normal biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4-(1-oxo-1,3-dihydro-2H-inden-2-ylidene)but-2-enoic acid
- Indane-1,3-dione
- 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
(1-Oxo-1,3-dihydro-2H-inden-2-ylidene)methyl acetate is unique due to its acetate group, which provides distinct reactivity compared to similar compounds. This functional group allows for a wider range of chemical modifications and applications .
Eigenschaften
CAS-Nummer |
56794-25-3 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(3-oxo-1H-inden-2-ylidene)methyl acetate |
InChI |
InChI=1S/C12H10O3/c1-8(13)15-7-10-6-9-4-2-3-5-11(9)12(10)14/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
MBSLNJXGYGMLJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC=C1CC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


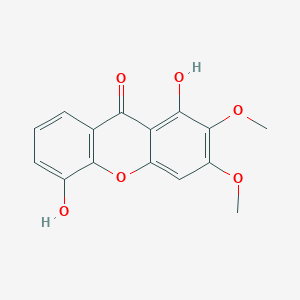
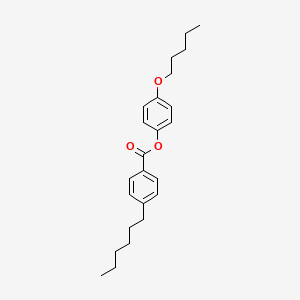

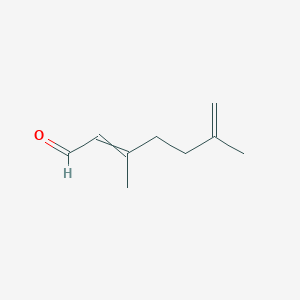

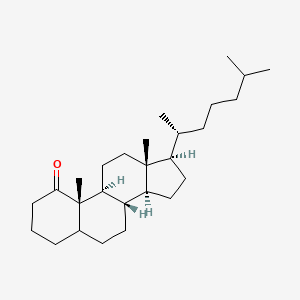
![11-Phenyl-11H-indeno[1,2-B]quinoxalin-11-OL](/img/structure/B14637820.png)
